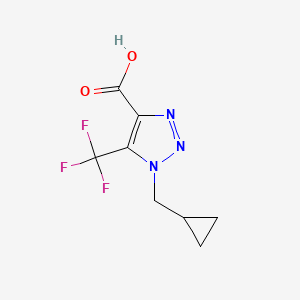

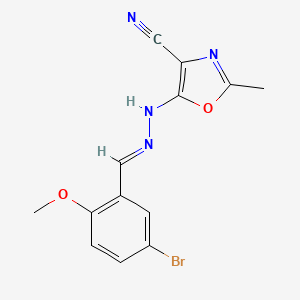

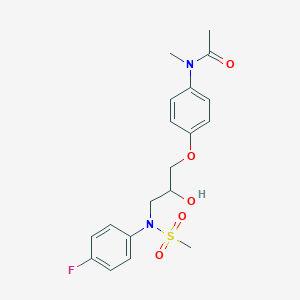

![molecular formula C18H16N6 B2717369 [1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine CAS No. 393820-46-7](/img/structure/B2717369.png)

[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” is a chemical compound. Its molecular formula is C5H5N5 . It is a yellow liquid .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, a solution of pyrazolopyrimidine derivative was heated under reflux with 1-chloroethanol and anhydrous potassium hydroxide in ethanol for 12 hours . The yield was 62% .Molecular Structure Analysis

The molecular structure of this compound can be obtained from its InChI string: InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine derivatives .Physical And Chemical Properties Analysis

The compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) is δ 1.36 (t, 3H, CH3, J= 7.2Hz), 3.85(s, 3H, CH3), 4.31 (q, 2H, Ar, J= 7.0Hz), 6.96 (d, 2H, Ar, J= 8.4Hz), 7.51 (d, 2H, Ar, J= 9.1Hz), 7.79 (s, 1H, Ar), 8.37 (s, 1H, N=CH), LC-MS: m/z, 271 (M+1) .Scientific Research Applications

- Due to its structural similarity to nucleic bases, this compound may act as a metabolite. Consequently, it could be useful in antiviral and antitumor applications .

- Over 300,000 structures related to 1 H -pyrazolo[3,4-b]pyridines have been described, including patents and references .

- These methods are systematized based on how the pyrazolopyridine system is assembled, considering their advantages and drawbacks .

- These compounds have been used against a wide range of biological targets, including enzymes, receptors, and cellular processes .

- Understanding their effects on cancer cell lines can provide insights for potential therapeutic applications .

Antiviral and Antitumor Activity

Medicinal Chemistry and Drug Design

Synthetic Strategies and Approaches

Biological Targets

Cancer Research

Substituent Diversity

Mechanism of Action

Target of Action

The primary target of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylSimilar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a key regulator of the cell cycle .

Mode of Action

The exact mode of action of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylIf it acts similarly to other pyrazolo[3,4-d]pyrimidine derivatives, it may inhibit cdk2, leading to alterations in cell cycle progression .

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylInhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine are not specified in the search results. These properties would be crucial in determining the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylSimilar compounds have shown significant inhibitory activity against certain cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is not detailed in the search results. Such factors could include pH, temperature, and the presence of other compounds.

properties

IUPAC Name |

1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6/c1-13-4-2-6-15(8-13)24-18-16(11-23-24)17(21-12-22-18)20-10-14-5-3-7-19-9-14/h2-9,11-12H,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXZORQORJHUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

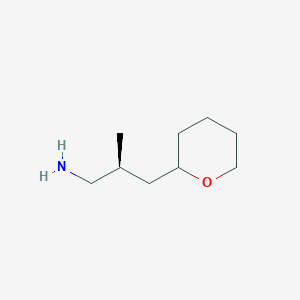

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide](/img/structure/B2717289.png)

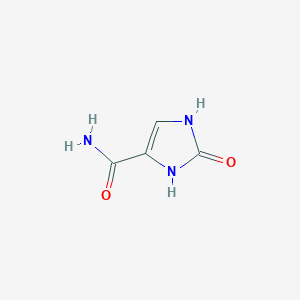

![[3-Amino-1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanol](/img/structure/B2717290.png)

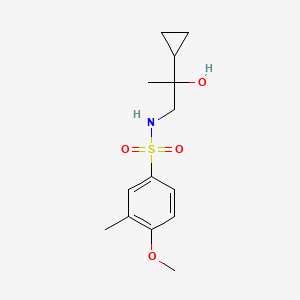

![3,4,7,9-Tetramethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2717294.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717296.png)

![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)